![molecular formula C19H23N3O B13867900 5-[2-(benzyloxy)ethyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole](/img/structure/B13867900.png)
5-[2-(benzyloxy)ethyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylmethoxyethyl)pyrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a pyrrole moiety and a phenylmethoxyethyl group, making it a subject of study in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylmethoxyethyl)pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the pyrrole and phenylmethoxyethyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylmethoxyethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
Applications De Recherche Scientifique
3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylmethoxyethyl)pyrazole has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies.
Biology: Researchers investigate its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound may serve as a lead compound for drug development, with studies focusing on its pharmacokinetics and pharmacodynamics.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mécanisme D'action
The mechanism of action of 3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylmethoxyethyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-methoxyethyl)pyrazole
- 3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylethyl)pyrazole
Uniqueness
What sets 3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylmethoxyethyl)pyrazole apart is its specific combination of substituents, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C19H23N3O |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylmethoxyethyl)pyrazole |
InChI |
InChI=1S/C19H23N3O/c1-15-9-10-16(2)22(15)19-13-18(21(3)20-19)11-12-23-14-17-7-5-4-6-8-17/h4-10,13H,11-12,14H2,1-3H3 |
Clé InChI |
NBJYNPZVTRUDRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=NN(C(=C2)CCOCC3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine](/img/structure/B13867818.png)
![tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]carbamate](/img/structure/B13867834.png)

![3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13867846.png)
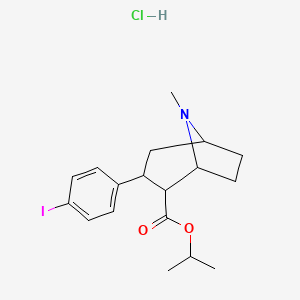
![Ethyl 1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13867862.png)
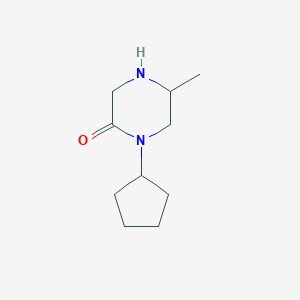
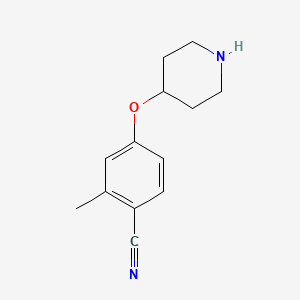


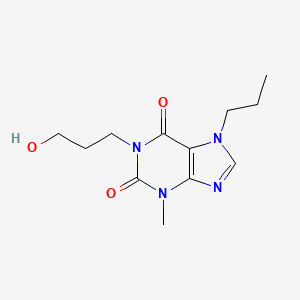
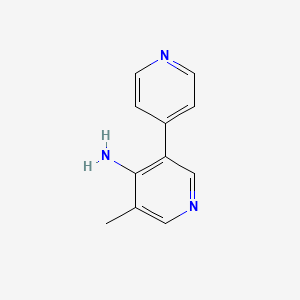
![2-Methoxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13867899.png)

